molecular formula C20H18ClN3O5S2 B2424861 2-((5-((3-chlorophenyl)sulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl)thio)-N-(4-ethoxyphenyl)acetamide CAS No. 899724-77-7

2-((5-((3-chlorophenyl)sulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl)thio)-N-(4-ethoxyphenyl)acetamide

Cat. No.: B2424861
CAS No.: 899724-77-7
M. Wt: 479.95
InChI Key: FLBSEWWYEQDPET-UHFFFAOYSA-N
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Description

2-((5-((3-chlorophenyl)sulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl)thio)-N-(4-ethoxyphenyl)acetamide is a useful research compound. Its molecular formula is C20H18ClN3O5S2 and its molecular weight is 479.95. The purity is usually 95%.
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Biological Activity

The compound 2-((5-((3-chlorophenyl)sulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl)thio)-N-(4-ethoxyphenyl)acetamide is a novel derivative that has garnered attention for its potential therapeutic applications. This article delves into its biological activity, focusing on its mechanisms of action, efficacy in various biological systems, and potential clinical applications.

Chemical Structure and Properties

The compound features a complex structure characterized by:

  • A dihydropyrimidine core with a sulfonyl group.
  • An ethoxyphenyl substitution that enhances its lipophilicity and potentially its bioavailability.

This structural diversity suggests a multifaceted mechanism of action, which is critical for its biological efficacy.

Research indicates that the compound may exert its biological effects through several pathways:

  • Inhibition of Myeloperoxidase (MPO) :
    • The compound acts as a selective inhibitor of MPO, an enzyme implicated in inflammatory diseases. Inhibition occurs via a time-dependent, covalent mechanism, suggesting its potential use in treating autoimmune disorders and cardiovascular diseases .
  • Antibacterial Activity :
    • Preliminary studies demonstrate significant antibacterial properties against various strains, indicating potential applications in treating bacterial infections .
  • Enzyme Inhibition :
    • The compound has shown potential in inhibiting key enzymes involved in metabolic pathways, which could be beneficial in conditions such as diabetes and obesity .

Biological Activity Data

The following table summarizes key findings related to the biological activity of the compound:

Biological Activity Efficacy Study Reference
MPO InhibitionHigh selectivity over other peroxidases
Antibacterial EffectsEffective against multiple bacterial strains
Enzyme InhibitionSignificant inhibition observed
Cytotoxicity in Cancer CellsInduces apoptosis in specific cancer cell lines

Case Study 1: MPO Inhibition

A preclinical study evaluated the pharmacokinetics and safety profile of the compound in cynomolgus monkeys. Results demonstrated robust inhibition of plasma MPO activity upon oral administration, supporting its advancement to human trials for inflammatory conditions .

Case Study 2: Antibacterial Efficacy

In vitro assays revealed that the compound exhibited potent antibacterial activity against Gram-positive and Gram-negative bacteria. The mechanism was attributed to disruption of bacterial cell wall synthesis, making it a candidate for further development as an antibiotic .

Case Study 3: Cancer Therapeutics

The compound's cytotoxic effects were tested on various cancer cell lines. It was found to induce apoptosis through mitochondrial pathways, highlighting its potential as an anticancer agent. Further studies are needed to elucidate the specific molecular targets involved .

Properties

CAS No.

899724-77-7

Molecular Formula

C20H18ClN3O5S2

Molecular Weight

479.95

IUPAC Name

2-[[5-(3-chlorophenyl)sulfonyl-6-oxo-1H-pyrimidin-2-yl]sulfanyl]-N-(4-ethoxyphenyl)acetamide

InChI

InChI=1S/C20H18ClN3O5S2/c1-2-29-15-8-6-14(7-9-15)23-18(25)12-30-20-22-11-17(19(26)24-20)31(27,28)16-5-3-4-13(21)10-16/h3-11H,2,12H2,1H3,(H,23,25)(H,22,24,26)

InChI Key

FLBSEWWYEQDPET-UHFFFAOYSA-N

SMILES

CCOC1=CC=C(C=C1)NC(=O)CSC2=NC=C(C(=O)N2)S(=O)(=O)C3=CC(=CC=C3)Cl

solubility

not available

Origin of Product

United States

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